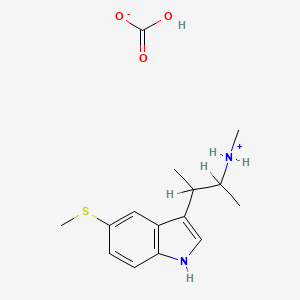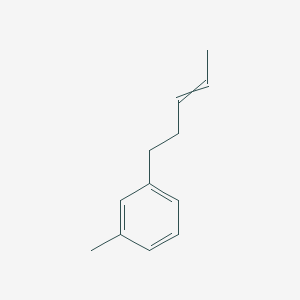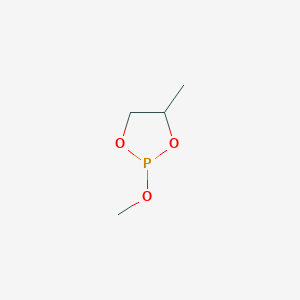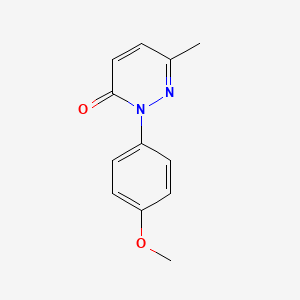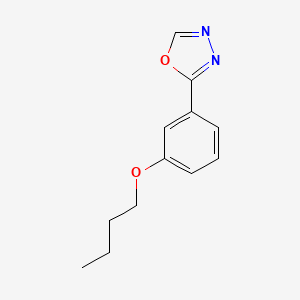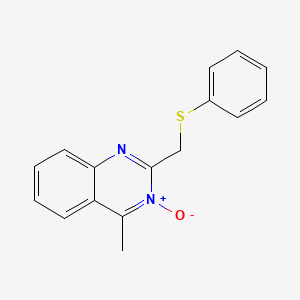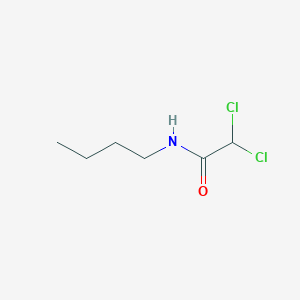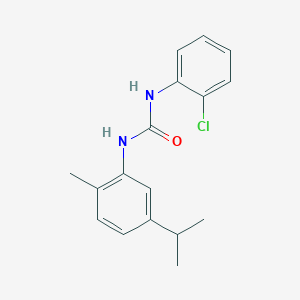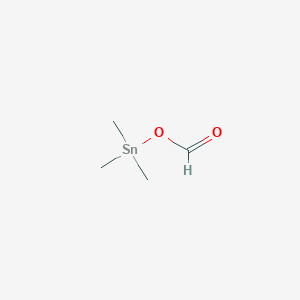
(Formyloxy)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Formyloxy)(trimethyl)stannane is an organotin compound with the chemical formula C₄H₁₀O₂Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds are widely studied due to their diverse applications in organic synthesis, materials science, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Formyloxy)(trimethyl)stannane can be synthesized through various methods. One common approach involves the reaction of trimethyltin chloride with formic acid. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: (Formyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
(Formyloxy)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of materials with specific properties, such as catalysts and stabilizers
Mécanisme D'action
The mechanism of action of (Formyloxy)(trimethyl)stannane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of tin and other elements involved .
Comparaison Avec Des Composés Similaires
Trimethyltin chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin hydride: Used in similar applications but has different physical and chemical properties.
Stanene: A two-dimensional material with unique electronic properties compared to (Formyloxy)(trimethyl)stannane
Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its formyloxy group allows for distinct substitution reactions, and its trimethylstannane moiety provides stability and versatility in various chemical processes .
Propriétés
Numéro CAS |
13241-53-7 |
|---|---|
Formule moléculaire |
C4H10O2Sn |
Poids moléculaire |
208.83 g/mol |
Nom IUPAC |
trimethylstannyl formate |
InChI |
InChI=1S/CH2O2.3CH3.Sn/c2-1-3;;;;/h1H,(H,2,3);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
WKBCVTAHVSSVAU-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


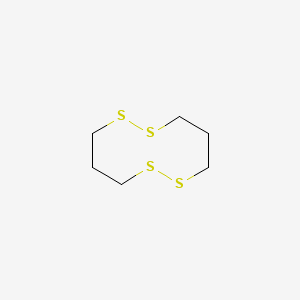
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)
